5-Allyl-1,3-difluoro-2-propoxybenzene

Description

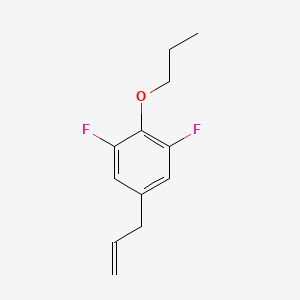

5-Allyl-1,3-difluoro-2-propoxybenzene (CAS: 1443310-30-2) is a substituted benzene derivative featuring an allyl group at position 5, fluorine atoms at positions 1 and 3, and a propoxy group at position 2. Its molecular formula is $ \text{C}{12}\text{H}{14}\text{F}_{2}\text{O} $, with an InChIKey of VBPWGJSIPJZPBN-UHFFFAOYSA-N . This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties imparted by the fluorine and alkoxy substituents.

Properties

IUPAC Name |

1,3-difluoro-5-prop-2-enyl-2-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-3-5-9-7-10(13)12(11(14)8-9)15-6-4-2/h3,7-8H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPWGJSIPJZPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)CC=C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226135 | |

| Record name | Benzene, 1,3-difluoro-5-(2-propen-1-yl)-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443310-30-2 | |

| Record name | Benzene, 1,3-difluoro-5-(2-propen-1-yl)-2-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443310-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-difluoro-5-(2-propen-1-yl)-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1,3-difluoro-2-propoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and allyl bromide.

Alkylation Reaction: The first step involves the alkylation of 1,3-difluorobenzene with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 5-allyl-1,3-difluorobenzene.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,3-difluoro-2-propoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or other oxidation products.

Reduction Reactions: The compound can undergo reduction reactions to modify the allyl group or other functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can be used for the oxidation of the allyl group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

Substitution: Products with different nucleophiles replacing the fluorine atoms.

Oxidation: Epoxides or other oxidized derivatives of the allyl group.

Reduction: Reduced forms of the allyl group or other functional groups.

Scientific Research Applications

5-Allyl-1,3-difluoro-2-propoxybenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Studied for its potential therapeutic properties, although it is not used in clinical settings.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Allyl-1,3-difluoro-2-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The regiochemistry of substituents significantly impacts reactivity and selectivity. For example:

- 5-Allyl-1,2-difluoro-3-propoxybenzene (CAS: 1443348-59-1): Differs in fluorine positions (1,2 vs. 1,3), altering electron-withdrawing effects.

- 5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene (CAS: 1443310-76-6): Replaces propoxy with a bulkier isopentyloxy group, increasing steric hindrance. Such modifications can reduce reaction rates in processes like hydroformylation, as seen in analogous methoxy-substituted allylbenzenes (e.g., 5e in , where branched selectivity decreases with bulkier substituents) .

Reactivity in Hydroformylation

highlights that allylbenzene derivatives with electron-donating groups (e.g., methoxy in 5d and 5e) exhibit lower branched-to-linear (l/b) selectivity (l/b = 0.53) compared to unsubstituted allylbenzene. However, direct data for this compound is absent, necessitating extrapolation from structural analogs .

Physical and Chemical Properties

Table 1: Comparative Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | InChIKey | Key Substituents |

|---|---|---|---|---|

| 5-Allyl-1,3-difluoro-2-propoxybenzene | 1443310-30-2 | $ \text{C}{12}\text{H}{14}\text{F}_{2}\text{O} $ | VBPWGJSIPJZPBN-UHFFFAOYSA-N | 1,3-F; 2-propoxy |

| 5-Allyl-1,2-difluoro-3-propoxybenzene | 1443348-59-1 | $ \text{C}{12}\text{H}{14}\text{F}_{2}\text{O} $ | YSMMRTYQZKGRLS-UHFFFAOYSA-N | 1,2-F; 3-propoxy |

| 5-Bromo-1,3-difluoro-2-isopropoxybenzene | 1309933-98-9 | $ \text{C}9\text{H}8\text{BrF}_2\text{O} $ | Not provided | 1,3-F; 2-isopropoxy; 5-Br |

| 5-Allyl-1,2,3-trimethoxybenzene | Not available | $ \text{C}{12}\text{H}{14}\text{O}_3 $ | Not provided | 1,2,3-OCH₃; 5-allyl |

Key Observations:

- Thermal Stability : Bulkier alkoxy groups (e.g., isopentyloxy) may lower melting points due to reduced crystallinity, as inferred from supplier data .

Biological Activity

5-Allyl-1,3-difluoro-2-propoxybenzene is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Allyl-1,3-difluoro-2-propoxybenzene possesses a unique structure characterized by:

- Allyl Group : Contributes to reactivity and potential interactions with biological targets.

- Difluoro Substitution : Enhances stability and bioavailability.

- Propoxy Group : May influence solubility and lipophilicity.

The biological activity of 5-Allyl-1,3-difluoro-2-propoxybenzene is thought to arise from its interaction with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with receptor sites could modulate signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that 5-Allyl-1,3-difluoro-2-propoxybenzene exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate significant cytotoxic effects, as shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory experiment, the antimicrobial efficacy of 5-Allyl-1,3-difluoro-2-propoxybenzene was tested against a panel of bacterial strains. The results confirmed its broad-spectrum activity, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of the compound. Researchers found that treatment with varying concentrations led to increased apoptosis in MCF-7 cells, indicating a promising avenue for further research into its use as an anticancer agent.

Research Findings

Recent studies have expanded on the biological activities of 5-Allyl-1,3-difluoro-2-propoxybenzene:

- Antimicrobial Activity : Demonstrated broad-spectrum efficacy against various pathogens.

- Cytotoxicity in Cancer Cells : Significant reduction in cell viability observed in multiple cancer cell lines.

- Mechanistic Insights : Ongoing research is investigating the specific molecular pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.